1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorcyclizine N-Oxide is a metabolite of chlorcyclizine, a first-generation antihistamine belonging to the phenylpiperazine class. Chlorcyclizine is commonly used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. The N-oxide form of chlorcyclizine is known to lack antihistaminic activity, making it an interesting subject for pharmacological and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorcyclizine N-Oxide can be synthesized through the oxidation of chlorcyclizine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH) as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation or degradation of the parent compound.
Industrial Production Methods: Industrial production of chlorcyclizine N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reagents to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Chlorcyclizine N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Formation of chlorcyclizine N-oxide from chlorcyclizine.
Reduction: Conversion back to chlorcyclizine.
Substitution: Formation of halogenated derivatives of chlorcyclizine N-oxide.
Scientific Research Applications
Chlorcyclizine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of antihistamines.
Biology: Investigated for its role in the metabolism of chlorcyclizine and its impact on biological systems.
Medicine: Studied for its pharmacokinetics and potential therapeutic applications, although it lacks antihistaminic activity.
Industry: Utilized in the development of new antihistamine drugs and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
Chlorcyclizine N-Oxide exerts its effects primarily through its metabolic conversion. It is metabolized by N-demethylation to form norchlorcyclizine and by N-oxidation. The N-oxide form itself lacks significant pharmacological activity but serves as an intermediate in the metabolic pathway of chlorcyclizine. The molecular targets and pathways involved include the histamine H1 receptor, where chlorcyclizine acts as an antagonist .
Comparison with Similar Compounds
Cyclizine: Another first-generation antihistamine with similar pharmacological properties.
Meclizine: Used to treat motion sickness and vertigo, with a similar mechanism of action.
Homochlorcyclizine: A derivative of chlorcyclizine with enhanced antihistaminic activity.
Uniqueness: Chlorcyclizine N-Oxide is unique in that it serves as a metabolic intermediate rather than an active therapeutic agent. Its lack of antihistaminic activity distinguishes it from its parent compound and other similar antihistamines. This makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of antihistamines .
Properties
CAS No. |
10457-56-4 |
---|---|
Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)-phenylmethyl]-1-methyl-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C18H21ClN2O/c1-21(22)13-11-20(12-14-21)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3 |
InChI Key |
HIOJYWZEIGKVIM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.